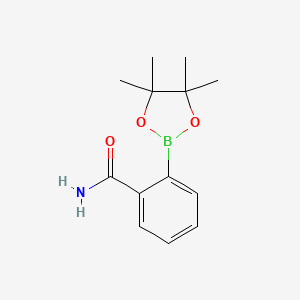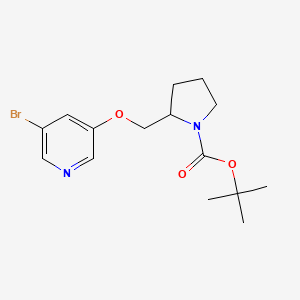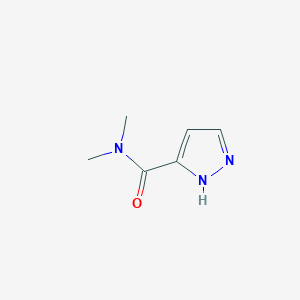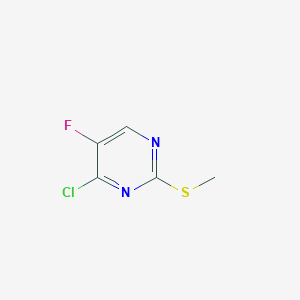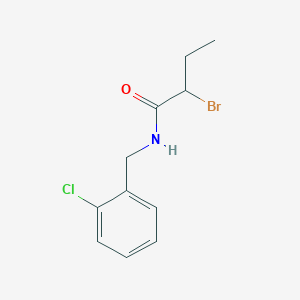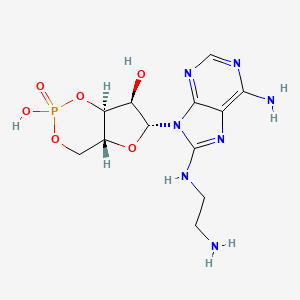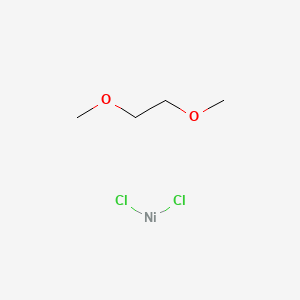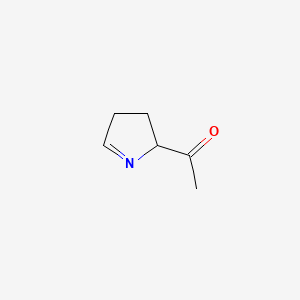
1-N-ethylbenzene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-N-Ethylbenzene-1,3-diamine is an organic compound with the molecular formula C8H12N2 It is a derivative of benzene, where two amino groups are attached to the benzene ring at the 1 and 3 positions, and an ethyl group is attached to the nitrogen atom of one of the amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-N-Ethylbenzene-1,3-diamine can be synthesized through several methods. One common approach involves the alkylation of benzene-1,3-diamine with ethyl halides under basic conditions. The reaction typically proceeds as follows:
Step 1: Benzene-1,3-diamine is dissolved in a suitable solvent, such as ethanol or methanol.
Step 2: An ethyl halide, such as ethyl bromide or ethyl chloride, is added to the solution.
Step 3: A base, such as sodium hydroxide or potassium carbonate, is added to facilitate the nucleophilic substitution reaction.
Step 4: The reaction mixture is heated under reflux for several hours to ensure complete conversion.
Step 5: The product is isolated by filtration, washed with water, and purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the alkylation process.
Chemical Reactions Analysis
Types of Reactions: 1-N-Ethylbenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: Reduction reactions can convert nitro derivatives back to amines using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring. For example, nitration with nitric acid and sulfuric acid can yield nitro derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents.
Reduction: Sodium borohydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Nitric acid, sulfuric acid, halogens, and other electrophiles.
Major Products:
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-N-Ethylbenzene-1,3-diamine has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of polymers and other advanced materials.
Biological Research: It is employed in the study of enzyme inhibitors and other biologically active compounds.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including its role as a precursor for pharmaceutical agents.
Mechanism of Action
The mechanism of action of 1-N-ethylbenzene-1,3-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The ethyl group may also affect the compound’s lipophilicity and ability to cross cell membranes. Specific pathways and targets depend on the context of its use, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Benzene-1,3-diamine: Lacks the ethyl group, making it less lipophilic.
1-N-Methylbenzene-1,3-diamine: Contains a methyl group instead of an ethyl group, affecting its reactivity and physical properties.
1-N-Propylbenzene-1,3-diamine: Contains a propyl group, increasing its hydrophobicity compared to the ethyl derivative.
Uniqueness: 1-N-Ethylbenzene-1,3-diamine is unique due to the presence of the ethyl group, which influences its chemical reactivity, physical properties, and potential applications. The ethyl group enhances its lipophilicity, making it more suitable for certain biological and industrial applications compared to its methyl and propyl analogs.
Properties
IUPAC Name |
3-N-ethylbenzene-1,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-2-10-8-5-3-4-7(9)6-8/h3-6,10H,2,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAWDMHLJNVGSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC(=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70581750 |
Source


|
| Record name | N~1~-Ethylbenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70581750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50617-74-8 |
Source


|
| Record name | N~1~-Ethylbenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70581750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
